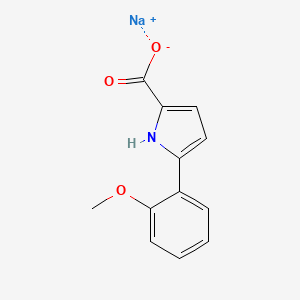
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate" is a derivative of 2H-chromene with potential pharmacological properties. It is related to a class of compounds that have been studied for their ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a potential target for cancer therapy due to its role in tumor growth and survival under low oxygen conditions .
Synthesis Analysis
The synthesis of related 2H-chromene compounds has been achieved through various methods, including microwave-assisted reactions catalyzed by methanesulfonic acid. This method has been applied to synthesize 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), which are structurally similar to the compound , indicating that a similar approach might be applicable for its synthesis . The synthesis of these compounds typically involves the reaction of 4-hydroxycoumarin with aromatic aldehydes, suggesting that the target compound could also be synthesized through a reaction involving a dimethoxyphenyl aldehyde and a methylated 2H-chromene with a methanesulfonate group .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, 1H NMR, and 13C NMR spectroscopy . These techniques could be used to confirm the structure of "3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate" after its synthesis. Additionally, the conformation and self-association of similar methanesulfonamide compounds have been studied, which could provide insights into the behavior of the target compound in solution .
Chemical Reactions Analysis
The reactivity of the methanesulfonate group in related compounds has been explored, with studies showing that methanesulfonic acid can be involved in various chemical reactions, including sulfonation and transsulfonation processes . These reactions are important for modifying the chemical properties of the compounds, such as solubility and reactivity, which could be relevant for the optimization of the target compound's pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of related 2H-chromene compounds, such as solubility, have been a focus of study due to their implications for drug delivery and formulation . Poor water solubility has been identified as a limitation for some of these compounds, necessitating the exploration of chemical modifications to improve their pharmacological profile . Additionally, the determination of impurities in methanesulfonic acid, which is used in the synthesis of these compounds, is crucial for ensuring the purity and safety of the final product .
Aplicaciones Científicas De Investigación
Photocatalysis and Pollution Treatment
The application of photocatalysis, using materials like TiO2, for the oxidation of sulfur compounds in polluted atmospheres is significant. This process is crucial for reducing harmful and malodorous effects of industrial by-products, demonstrating the potential of chemical compounds in environmental remediation efforts (Cantau et al., 2007).
Lignin Model Compound Studies
Research on lignin model compounds, such as those containing dimethoxyphenyl groups, highlights the significance of understanding chemical bonds and mechanisms under specific conditions, which is essential for advancing organic chemistry and materials science (Yokoyama, 2015).
Methane Utilization and Biotechnology
Studies on methanotrophs demonstrate the conversion of methane into valuable products, suggesting the potential for chemical compounds in facilitating or enhancing biotechnological applications, including environmental management and the development of biofuels (Strong et al., 2015).
Oxidative Methylation and Green Chemistry
The conversion of methane into more valuable hydrocarbons via catalytic methylation represents a crucial area of research for developing sustainable and less expensive chemical processes. This highlights the importance of exploring novel compounds and catalysts for enhancing green chemistry practices (Adebajo, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-11-14-10-13(26-27(4,21)22)6-8-15(14)25-19(20)18(11)12-5-7-16(23-2)17(9-12)24-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQRNROLRKQUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

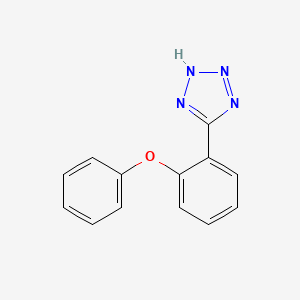

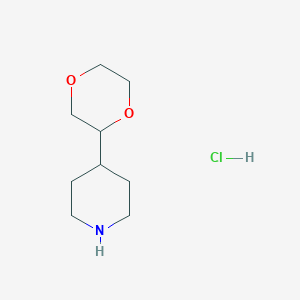
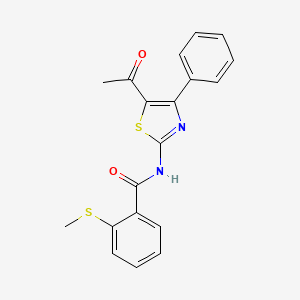

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
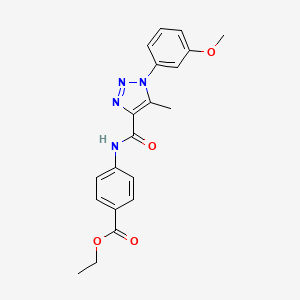
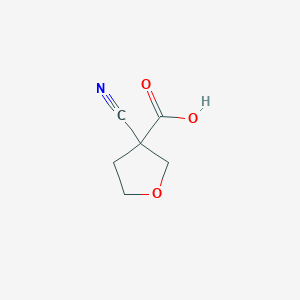
![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)


![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)
